molecular formula C15H17F2N5OS2 B2368138 1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 1705332-10-0

1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Cat. No. B2368138
CAS RN: 1705332-10-0
M. Wt: 385.45
InChI Key: GGPSKDKXSPSACL-UHFFFAOYSA-N
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Description

1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a useful research compound. Its molecular formula is C15H17F2N5OS2 and its molecular weight is 385.45. The purity is usually 95%.
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Scientific Research Applications

Anticandidal Activity and Cytotoxicity

  • Research demonstrates that certain 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone derivatives have potent anticandidal properties with weak cytotoxic effects, highlighting their potential in antifungal applications (Kaplancıklı et al., 2014).

Anti-Breast Cancer Agents

  • A study describes the synthesis of thiazolyl(Hydrazonoethyl)Thiazoles, derived from similar chemical structures, showing promise as anti-breast cancer agents (Mahmoud et al., 2021).

Anticholinesterase Activities

  • Derivatives of 1-(substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone show significant inhibitory effects on acetylcholinesterase, suggesting potential applications in neurodegenerative diseases treatment (Mohsen et al., 2014).

Polymer Synthesis

  • The compound has been utilized in the polycondensation of silylated 1,1,1‐tris(4‐hydroxyphenyl)ethane to form multicyclic oligo- and polyethers, indicating its utility in advanced materials and polymer chemistry (Kricheldorf et al., 2005).

Antifungal and Antimicrobial Activities

  • Research indicates the utility of similar chemical structures in synthesizing compounds with potent antifungal and antimicrobial activities, underscoring their potential in developing new antimicrobial drugs (Bhadraiah et al., 2020).

Antituberculosis Studies

  • Certain 3-heteroarylthioquinoline derivatives, related to the compound , have been synthesized and shown significant in vitro activity against Mycobacterium tuberculosis, suggesting a role in antituberculosis drug development (Chitra et al., 2011).

Antiviral Activity

  • Derivatives of this compound class have been explored for their antiviral activities, particularly against HSV1 and HAV-MBB viruses, indicating potential applications in antiviral drug discovery (Attaby et al., 2006).

properties

IUPAC Name

1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N5OS2/c1-21-15(18-19-20-21)25-9-14(23)22-5-4-13(24-7-6-22)11-8-10(16)2-3-12(11)17/h2-3,8,13H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPSKDKXSPSACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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